Rubranol is a naturally occurring linear diarylheptanoid, structurally characterized by its dual 3,4-dihydroxyphenyl (catechol) rings and a central heptanediol chain. In specialized procurement, it is primarily sourced as a high-purity analytical standard and in vitro pharmacological probe. Unlike generic phenolic mixtures, pure Rubranol provides highly specific biological activities, most notably as an inhibitor of nitric oxide (NO) synthase in activated macrophages and as an allosteric binder to the HIV-1 capsid C-terminal domain (CA-CTD). Its defined solubility in standard organic solvents (e.g., DMSO, ethyl acetate) and high structural fidelity make it a critical benchmark material for structure-activity relationship (SAR) studies, antiviral screening panels, and anti-inflammatory assay development .
Substituting Rubranol with crude Alnus extracts or closely related mono-catechol diarylheptanoids (such as alnuside A or B) introduces severe confounding variables in targeted biological assays. Crude extracts suffer from batch-to-batch variability and matrix effects that obscure specific mechanism-of-action data, particularly in precise enzymatic assays like PLpro or iNOS inhibition. Furthermore, substituting with structural analogs like hirsutanonol alters the binding affinity and orientation within highly conserved target sites, such as the hydrophobic cavity of the HIV-1 CA-CTD. For rigorous SAR mapping and reproducible high-throughput screening, procurement of the exact, high-purity Rubranol standard is mandatory to prevent data artifacts and ensure reliable baseline quantification [1].
In comparative natural product library screenings targeting the HIV-1 capsid C-terminal domain (CA-CTD), Rubranol demonstrated the highest antiviral potency among tested diarylheptanoids, achieving an EC50 of 15.85 μM for viral replication inhibition. Molecular docking and in vitro assays confirm that Rubranol binds more effectively to the conserved hydrophobic cavity of the CA-CTD than its close structural analog, hirsutanonol. This specific binding allosterically inhibits capsid assembly, providing a distinct mechanistic profile compared to standard active-site protease inhibitors [1].
| Evidence Dimension | HIV-1 viral replication inhibition (EC50) via CA-CTD binding |
| Target Compound Data | EC50 = 15.85 μM |
| Comparator Or Baseline | Hirsutanonol (lower relative binding affinity/potency) |
| Quantified Difference | Identified as the most active compound in the tested linear diarylheptanoid library for this specific target. |
| Conditions | In vitro HIV-1 replication assay and molecular docking to CA-CTD hydrophobic cavity |
Procurement of Rubranol provides virology labs with a validated, high-potency natural product positive control for screening novel allosteric capsid assembly inhibitors.
Rubranol functions as a targeted inhibitor of nitric oxide (NO) synthase, achieving 74% inhibition of LPS-induced NO production in activated macrophages. When compared to crude botanical extracts or non-specific phenolic antioxidants, isolated Rubranol allows for the precise mapping of anti-inflammatory pathways without the confounding cytotoxicity or multi-target interference typical of unpurified mixtures. This measured degree of specific inhibition establishes it as a reliable benchmark for evaluating the anti-inflammatory potential of novel diarylheptanoid derivatives .
| Evidence Dimension | Inhibition of LPS-induced NO production |
| Target Compound Data | 74% inhibition |
| Comparator Or Baseline | LPS-stimulated macrophage baseline (0% inhibition) / Crude extracts (variable/confounded inhibition) |
| Quantified Difference | Delivers a precise, reproducible 74% reduction in NO levels without matrix-induced cytotoxicity. |
| Conditions | In vitro assay using LPS-activated macrophages |
Ensures high reproducibility and eliminates matrix effects in cellular assays, making it a reliable standard for targeted iNOS inhibition studies.
The exact chemical structure of Rubranol—specifically the presence of two 3,4-dihydroxyphenyl (catechol) rings—confers significantly higher reactive oxygen species (ROS) scavenging activity compared to related diarylheptanoids that possess mixed hydroxylation patterns. Studies show that compounds with this dual-catechol motif (like rubranol and hirsutanonol) consistently outperform analogs such as alnuside A and alnuside B, which contain only one 3,4-dihydroxyphenyl ring and one 4-hydroxyphenyl ring. This quantitative difference in antioxidant capacity makes Rubranol an essential anchor point for SAR studies [1].
| Evidence Dimension | ROS scavenging activity |
| Target Compound Data | High ROS neutralization capacity (driven by two 3,4-dihydroxyphenyl rings) |
| Comparator Or Baseline | Alnuside A and B (lower activity, one 3,4-dihydroxyphenyl and one 4-hydroxyphenyl ring) |
| Quantified Difference | Structurally determined higher capacity in neutralizing ROS compared to mono-catechol analogs. |
| Conditions | In vitro ROS scavenging / antioxidant assays |
Buyers conducting precise SAR mapping must select this exact dual-catechol compound to establish the upper baseline for diarylheptanoid antioxidant efficacy.
For laboratory workflows, the physical handling properties of high-purity Rubranol (>95-98%) offer significant advantages over crude diarylheptanoid fractions, which are prone to rapid oxidation and poor solubility. Rubranol exhibits defined solubility in standard assay solvents, including DMSO, dichloromethane, and ethyl acetate. When stored correctly in tightly sealed vials at 2-8°C or as frozen aliquots at -20°C, the pure compound maintains its structural integrity and pharmacological activity for up to 24 months. This predictable stability profile minimizes reagent degradation and ensures consistent dosing across longitudinal studies .
| Evidence Dimension | Shelf life and solvent compatibility |
| Target Compound Data | Soluble in DMSO/EtOAc; stable up to 24 months at 2-8°C |
| Comparator Or Baseline | Crude phenolic fractions (prone to rapid oxidation and variable solubility) |
| Quantified Difference | Provides a guaranteed >95% purity with a predictable 24-month shelf life under standard cold storage. |
| Conditions | Standard laboratory storage and stock solution preparation |
Reduces experimental variability and reagent waste, ensuring that long-term cell-based screening campaigns yield reproducible data.
Due to its validated binding to the conserved hydrophobic cavity of the HIV-1 CA-CTD and its established EC50 of 15.85 μM, Rubranol is the correct choice as a positive control or reference standard in high-throughput screening assays designed to identify novel allosteric inhibitors of viral capsid assembly [1].
Rubranol's ability to specifically inhibit 74% of LPS-induced NO production in activated macrophages makes it a critical procurement item for immunology and pharmacology labs. It is utilized as a pure, matrix-free baseline standard to evaluate the efficacy of new anti-inflammatory drug candidates targeting the NO synthase pathway .
In medicinal chemistry programs focused on optimizing plant-derived antioxidants, Rubranol serves as the essential dual-catechol benchmark. Its distinct structural advantage over mono-catechol analogs like alnuside A allows researchers to accurately quantify the contribution of specific hydroxylation patterns to overall ROS scavenging activity [2].